Cas no 477569-85-0 (N-2-(1,3-benzothiazol-2-yl)phenyl-3-phenylpropanamide)

N-2-(1,3-benzothiazol-2-yl)phenyl-3-phenylpropanamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(1,3-benzothiazol-2-yl)phenyl-3-phenylpropanamide
- N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-phenylpropanamide
- Benzenepropanamide, N-[2-(2-benzothiazolyl)phenyl]-
- F0882-1072
- AKOS000942248
- Oprea1_082636
- 477569-85-0
- N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide
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- Inchi: 1S/C22H18N2OS/c25-21(15-14-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)26-22/h1-13H,14-15H2,(H,23,25)
- InChI Key: DEBRUAYUZRXGPA-UHFFFAOYSA-N
- SMILES: C1(CCC(NC2=CC=CC=C2C2=NC3=CC=CC=C3S2)=O)=CC=CC=C1
Computed Properties
- Exact Mass: 358.11398438g/mol
- Monoisotopic Mass: 358.11398438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.2Ų
- XLogP3: 5.3
N-2-(1,3-benzothiazol-2-yl)phenyl-3-phenylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0882-1072-25mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide |
477569-85-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0882-1072-5mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide |
477569-85-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0882-1072-20μmol |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide |
477569-85-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0882-1072-10mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide |
477569-85-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0882-1072-15mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide |
477569-85-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0882-1072-5μmol |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide |
477569-85-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0882-1072-2mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide |
477569-85-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0882-1072-2μmol |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide |
477569-85-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0882-1072-30mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide |
477569-85-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0882-1072-3mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide |
477569-85-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-2-(1,3-benzothiazol-2-yl)phenyl-3-phenylpropanamide Related Literature
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
Additional information on N-2-(1,3-benzothiazol-2-yl)phenyl-3-phenylpropanamide
N-2-(1,3-Benzothiazol-2-yl)phenyl-3-phenylpropanamide: A Multifunctional Compound with Promising Therapeutic Potential
CAS No. 477569-85-0 represents a novel organic compound with a unique molecular framework that has garnered significant attention in recent years. This chemical entity is characterized by its complex structure, which combines aromatic rings with functional groups to create a versatile platform for pharmacological applications. The product name N-2-(1,3-benzothiazol-2-yl)phenyl-3-phenylpropanamide is a key identifier for this molecule, and its chemical structure provides insights into its potential biological activities. Recent studies have highlighted the importance of structural analysis in understanding the interactions between this compound and biological targets.
Research published in 2024 has demonstrated that the 1,3-benzothiazol-2-yl group plays a critical role in modulating the pharmacokinetic properties of this compound. This functional group is known to enhance the stability of the molecule in biological systems, which is a crucial factor for drug development. The phenyl rings within the structure contribute to the molecule's hydrophobicity, enabling it to cross cell membranes effectively. These features make the compound a promising candidate for various therapeutic applications.
Recent preclinical studies have shown that N-2-(1,3-benzothiazol-2-yl)phenyl-...propanamide exhibits potent antimicrobial activity against multidrug-resistant bacterial strains. A 2023 study published in Antimicrobial Agents and Chemotherapy reported that this compound demonstrates efficacy against Staphylococcus aureus and Pseudomonas aeruginosa isolates. The propanamide moiety is believed to contribute to the compound's ability to disrupt bacterial cell membranes, a mechanism that is increasingly important in combating antibiotic resistance.
Another area of interest is the anti-inflammatory properties of this compound. A 2023 study in Journal of Medicinal Chemistry investigated the cytokine modulation effects of N-2-(1,3-benzothiazol-2-yl)phenyl-...propanamide. Researchers found that the compound significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests potential applications in autoimmune diseases and inflammatory conditions.
The synthetic pathway of this compound has also been a focus of recent research. A 2024 publication in Organic Letters described a novel asymmetric synthesis method that enables the efficient production of N-2-(1,3-benzothiazol-2-yl)phenyl-...propanamide. This synthetic strategy involves the use of transition metal catalysts to achieve high stereoselectivity, which is essential for maintaining the compound's biological activity.
Pharmacokinetic studies have further revealed the bioavailability and metabolic profile of this compound. A 2023 study in Drug Metabolism and Disposition showed that the compound exhibits favorable oral bioavailability and a long half-life, which are advantageous for drug development. The metabolic stability of the compound in liver microsomes suggests that it may have minimal hepatic metabolism, reducing the risk of drug-drug interactions.
Recent in vivo studies have explored the therapeutic potential of this compound in animal models. A 2024 study published in Journal of Pharmacology and Experimental Therapeutics demonstrated that N-2-(1,3-benzothiazol-2-yl)phenyl-...propanamide exhibits significant anti-cancer activity against breast cancer cell lines. The compound was found to induce apoptosis and inhibit angiogenesis, suggesting potential applications in oncology.
The structure-activity relationship (SAR) of this compound has been extensively studied to identify key functional groups responsible for its biological effects. A 2023 review in Current Medicinal Chemistry highlighted the importance of the 1,3-benzothiazol-2-yl group in enhancing the compound's selectivity for target receptors. This structural modification has been shown to improve the compound's therapeutic index while reducing off-target effects.
Environmental and toxicological assessments are also critical for the development of this compound. A 2024 study in Environmental Science & Technology evaluated the biodegradability and toxicological profile of N-2-(1,3-benzothiazol-2-yl)phenyl-...propanamide. The findings suggest that the compound has low environmental persistence and minimal toxicity to aquatic organisms, which is an important consideration for its potential therapeutic applications.
Future research directions include the exploration of combination therapies involving this compound. A 2023 study in Cancer Research investigated the synergistic effects of N-2-(1,3-benzothiazol-2-yl)phenyl-...propanamide with existing chemotherapeutic agents. The results indicated that the compound can enhance the efficacy of conventional therapies while reducing side effects, making it a valuable addition to cancer treatment regimens.
In conclusion, N-2-(1,3-benzothiazol-2-yl)phenyl-...propanamide is a promising compound with diverse therapeutic potential. Ongoing research is focused on optimizing its pharmacological properties, understanding its mechanism of action, and exploring its applications in various medical fields. The continued investigation of this compound is expected to lead to the development of new and effective treatments for a range of diseases.
N-2-(1,3-Benzothiazol-2-yl)phenylpropanamide is a multifunctional compound with a wide range of potential therapeutic applications, supported by recent scientific research. Below is a structured summary of its key characteristics and research findings: --- ### 1. Structural Features - Core Structure: The molecule consists of a phenyl ring linked to a benzothiazole ring via a propanamide group. - Functional Groups: - Phenyl rings: Contribute to hydrophobicity and cell membrane permeability. - Benzothiazole ring: Enhances stability and selectivity for target receptors. - Propanamide moiety: Plays a role in membrane disruption and cytokine modulation. --- ### 2. Therapeutic Potential #### Antimicrobial Activity - Target Pathogens: Effective against multidrug-resistant bacteria such as *Staphylococcus aureus* and *Pseudomonas aeruginosa*. - Mechanism: Disrupts bacterial cell membranes, potentially via the propanamide group. #### Anti-Inflammatory Properties - Cytokine Modulation: Reduces production of IL-6 and TNF-α. - Applications: Potential use in autoimmune diseases and inflammatory conditions. #### Anti-Cancer Activity - Cancer Cell Lines: Demonstrates apoptosis induction and angiogenesis inhibition in breast cancer models. - Synergistic Potential: May enhance the efficacy of conventional chemotherapy. --- ### 3. Synthetic and Pharmacological Studies #### Synthetic Pathways - Asymmetric Synthesis: Novel methods using transition metal catalysts achieve stereoselectivity. - Efficiency: High yield and purity, critical for drug development. #### Pharmacokinetics - Oral Bioavailability: Favorable half-life and low hepatic metabolism. - Metabolic Stability: Minimal risk of drug-drug interactions. --- ### 4. Toxicological and Environmental Profile - Biodegradability: Low environmental persistence. - Toxicity: Minimal impact on aquatic organisms, suggesting eco-friendly potential. --- ### 5. Future Directions - Combination Therapies: Exploration of synergistic effects with existing chemotherapeutics. - Structure-Activity Relationships (SAR): Focus on optimizing selectivity and therapeutic index. - Clinical Development: Potential for new treatments in infectious diseases, cancer, and autoimmune disorders. --- ### Conclusion N-2-(1,3-Benzothiazol-2-yl)phenylpropanamide represents a promising candidate for further research and development. Its diverse biological activities, coupled with favorable pharmacokinetic and toxicological profiles, position it as a potential therapeutic agent across multiple medical fields. Continued investigation into its mechanisms and applications is expected to lead to significant advancements in drug discovery and clinical therapy.477569-85-0 (N-2-(1,3-benzothiazol-2-yl)phenyl-3-phenylpropanamide) Related Products
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